molecular formula C8H11N B022561 (1S)-1-phenylethanamine CAS No. 2627-86-3

(1S)-1-phenylethanamine

Cat. No. B022561
CAS RN: 2627-86-3
M. Wt: 121.18 g/mol
InChI Key: RQEUFEKYXDPUSK-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of (1S)-1-phenylethanamine and related compounds involves several chemical strategies. One approach includes the solution polycondensation of α,α′-dibromo-p-xylene with aniline, leading to N-phenylated polyamines. This process is affected by factors such as reaction medium, acid acceptor, temperature, and time, producing polymers with specific physical properties (Padmanaban, Oishi, Kakimoto, & Imai, 1989). Additionally, the biotechnological production of 2-phenylethanol, closely related to (1S)-1-phenylethanamine, highlights alternative methods focusing on microbial synthesis pathways, showcasing the versatility in producing such compounds (Etschmann, Bluemke, Sell, & Schrader, 2002).

Molecular Structure Analysis

The molecular structure of (1S)-1-phenylethanamine and its derivatives has been a subject of interest. Studies on complexes, such as those with phenanthrolines, reveal the importance of structural characterization in understanding the interactions and luminescence properties of these compounds (Starosta, Komarnicka, & Puchalska, 2014).

Chemical Reactions and Properties

Chemical reactions involving (1S)-1-phenylethanamine derivatives demonstrate a wide range of reactivities and outcomes. For instance, the synthesis and reaction of N-phenylated polyamine with various reagents illustrate the compound's versatility in forming different polymer structures with unique properties (Padmanaban, Oishi, Kakimoto, & Imai, 1989).

Physical Properties Analysis

The physical properties of (1S)-1-phenylethanamine-related polymers, such as their solubility, glass transition temperature, and stability, are crucial for their application in material science. These characteristics are significantly influenced by the molecular structure and synthesis conditions (Padmanaban, Oishi, Kakimoto, & Imai, 1989).

Chemical Properties Analysis

Understanding the chemical properties of (1S)-1-phenylethanamine involves examining its reactivity in various chemical reactions, the stability of its derivatives, and its behavior in complex formations. These insights are pivotal for the development of new materials and chemicals with tailored properties (Starosta, Komarnicka, & Puchalska, 2014).

Scientific Research Applications

  • Catalytic Activities : Complexes of (1S)-1-phenylethanamine have demonstrated moderate catalytic activities in the methoxycarbonylation of styrene, predominantly producing branched esters (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).

  • Optical Resolution and Synthetic Applications : It has been used for optical resolution of racemic acids, enantioselective reduction of ketones, and alkylation of ketones and acids (Saigo, 1985).

  • Nongenotoxic Mode of Action : 1-Phenylethanol, a related compound, is not clastogenic in vivo, suggesting a non-genotoxic mode of action responsible for lung and liver tumors observed in mice following inhalation exposure to ethylbenzene (Engelhardt, 2006).

  • Enzymatic Synthesis in Flavor Research : Enzymatic synthesis of enantiopure 1-phenylethanol using plant-derived genes indicates potential applications in flavor research (Zhou et al., 2019).

  • Enantioselective Separation : Synthesized homochiral porous metal-organic frameworks show high enantioselectivity towards (R,S)-1-phenylethanol (Liu, Wang, Ding, & Zhang, 2016).

  • Pharmaceutical and Food Additive Applications : Supercritical CO2 has been used as a solvent for the selective synthesis of 1-phenylethanol, widely used in the pharmaceutical industry (More & Yadav, 2018).

  • Bioactive Properties of Phenylethanoid Glycosides : These glycosides possess antibacterial, anticancer, antidiabetic, anti-inflammatory, antiobesity, antioxidant, antiviral, and neuroprotective properties (Wu et al., 2020).

  • Anti-Inflammatory Activity : 1-Nitro-2-phenylethane has been found to have anti-inflammatory activity, potentially useful in treating inflammation-related conditions (Vale et al., 2013).

  • Substrate for Monoamine Oxidase : Phenylethanolamine is a specific substrate for type B monoamine oxidase and has been studied for its conversion to mandelic acid and phenylethylene glycol (Edwards, 1978).

  • Diverse Bioactivities and Pharmacokinetic Properties : Phenylethanoid glycosides show a range of bioactivities, including neuroprotective, anti-inflammatory, antioxidant, antibacterial, and antiviral effects, with notable pharmacokinetic properties (Xue & Yang, 2016).

  • Enhanced Reaction Rate via Microwave Irradiation : Microwave irradiation has been shown to increase the reaction rate and product conversion of (R,S)-1-phenylethanol (Kamble, Chaudhari, Singhal, & Yadav, 2017).

properties

IUPAC Name

(1S)-1-phenylethanamine
Source PubChem
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InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEUFEKYXDPUSK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
Source PubChem
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DSSTOX Substance ID

DTXSID701014613
Record name L-alpha-Methylbenzylamine
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Molecular Weight

121.18 g/mol
Source PubChem
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Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name L-alpha-Methylbenzylamine
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Vapor Pressure

0.5 [mmHg]
Record name L-alpha-Methylbenzylamine
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Product Name

(1S)-1-phenylethanamine

CAS RN

2627-86-3
Record name (S)-1-Phenylethylamine
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Record name 1-Phenethylamine, (-)-
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Record name Benzenemethanamine, .alpha.-methyl-, (.alpha.S)-
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Record name L-alpha-Methylbenzylamine
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Record name L-α-methylbenzylamine
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Record name 1-PHENETHYLAMINE, (-)-
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Synthesis routes and methods I

Procedure details

A mixture of 1 part of (+)-α-methylbenzylamine salt with R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid and 6 parts of sodium hydroxide solution 1N is shaken in a closed tube till all solid enters solution (pH = ± 11). The resulting solution is shaken five times for 1 minute, each time after the addition of 1.4 parts of 2,2'-oxybispropane. The organic phases are combined (the alkaline aqueous phase is set aside) and evaporated, yielding R-(+)-α-methylbenzylamine.
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R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid
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Synthesis routes and methods II

Procedure details

By following substantially the procedure described in step A, the partially resolved 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid (12.0 g., 0.035 mole); (obtained from the acetonitrile mother liquor of step A) and (+)-α-methylbenzylamine (4.3 g., 0.035 mole) are mixed in acetonitrile (1000 ml.). The resultant salt (14.5 g.) was thrice recrystallized from a minimum volume of acetonitrile and ethanol (10:1) to obtain 9.4 g. of the salt of the pure (-)-enantiomer which is converted to the acid by treatment of the salt with dilute hydrochloric acid and ether.
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
Quantity
12 g
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Synthesis routes and methods III

Procedure details

A dl-compound among the compound (I) is treated in a conventional manner with a resolution agent such as brucine, cinchonine, quinine and quaternary salts thereof or the like optical active alkaloid, α-phenethylamine (d- and l-compounds), 3-aminomethylpinane (d- and l-compounds) or the like to obtain respective diastereomer salts and then the salts are separated in a conventional manner to obtain the optical active compounds (I). The method will be explained in more detail, as to the case of that cinchonine-methohydoxide or quinine-methohydroxide is employed as the optical resolution agent. dl-compound among the compounds (I) is dissolved in methanol, ethanol, acetone or the like organic solvent, quinine-methohydroxide solution in equivalent amount is added thereto, and then the mixture is concentrated in vacuo to obtain N-methylquinium salt of the corresponding compound, as an amorphous substance. The amorphous substance is dissolved in methanol ethanol, isopropanol, acetone or the like organic solvent and the solution is left to stand to form crystals. The crystals are obtained through a filtration of the solution and subjected to recrystallization to obtain N-methylquinium salt of the d-compound. The salt was treated with hydrochloric acid and recrystallized from an organic solvent in a conventional manner to obtain the desired d-compound (I). While the mother liquor, from which the d-compound was filtered off, is concentrated to obtain N-methylquinium salts of the compounds mainly containing the l-compound and thus the salts are treated with hydrochloric acid to obtain crystals of the compounds containing mainly the l-compound. The crystals are dissolved in methanol, ethanol, acetone or the like organic solvent, cinchonine-methohydrooxide solution in equivalent amount is added thereto, and the mixture is concentrated in vacuo to obtain N-methylcinchonium salts of the compounds containing mainly the l-compound. The salts are dissolved in methanol, ethanol, isopropanol, acetone or the like organic solvent and left to stand to obtain crystals which are recrystallized to obtain N-methylcinchonium salt of the l-compound. The salt is treated with hydrocholoric acid and recrystallized from an organic solvent to obtain the desired l-compound (I).
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compound ( I )
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-phenylethanamine
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